molecular formula C29H50O21 B1263859 [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate CAS No. 9045-28-7

[2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate

Cat. No.: B1263859
CAS No.: 9045-28-7
M. Wt: 734.7 g/mol
InChI Key: MKRNVBXERAPZOP-UHFFFAOYSA-N
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Description

[2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate is a modified form of starch, a naturally occurring polysaccharide found in plants Starch is composed of glucose units linked by glycosidic bonds and serves as a primary energy reserve in plantsThis compound is particularly valued for its improved solubility, stability, and functionality compared to native starch .

Preparation Methods

Synthetic Routes and Reaction Conditions: [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate is typically prepared through the esterification of starch with acetic anhydride or acetic acid. The reaction is catalyzed by acids such as p-toluenesulfonic acid. The process involves the reaction of the hydroxyl groups of starch with acetic anhydride, resulting in the formation of ester bonds and the release of acetic acid .

Industrial Production Methods: Industrial production of starch, acetate often employs a semi-dry or slurry method. In the semi-dry method, starch is mixed with acetic anhydride and a catalyst, and the reaction is carried out under controlled temperature and moisture conditions. The slurry method involves dispersing starch in water, adding acetic anhydride, and maintaining the reaction under agitation. Both methods aim to achieve a high degree of substitution while maintaining the integrity of the starch granules .

Chemical Reactions Analysis

Types of Reactions: [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Esterification: Acetic anhydride, acetic acid, p-toluenesulfonic acid as a catalyst.

    Hydrolysis: Water, acids (e.g., hydrochloric acid).

    Oxidation: Oxidizing agents like sodium hypochlorite.

    Etherification: Alkyl halides, alkaline conditions

Major Products Formed:

    Esterification: this compound.

    Hydrolysis: Partially hydrolyzed starch, acetate.

    Oxidation: Oxidized starch derivatives.

    Etherification: Etherified starch derivatives

Scientific Research Applications

[2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate has a wide range of applications in various fields:

Mechanism of Action

The mechanism of action of starch, acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Starch, Acetate: [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate stands out due to its balanced properties of solubility, stability, and biodegradability. Its ability to form films and its compatibility with various industrial processes make it a versatile compound for numerous applications .

Properties

CAS No.

9045-28-7

Molecular Formula

C29H50O21

Molecular Weight

734.7 g/mol

IUPAC Name

[2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C29H50O21/c1-9-15(34)16(35)24(13(7-32)44-9)49-28-20(39)18(37)25(50-29-26(45-10(2)33)21(40)23(42-4)12(6-31)47-29)14(48-28)8-43-27-19(38)17(36)22(41-3)11(5-30)46-27/h9,11-32,34-40H,5-8H2,1-4H3

InChI Key

MKRNVBXERAPZOP-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)C)O)O)O)O

9045-28-7

Synonyms

Amprac 01
starch acetate

Origin of Product

United States

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